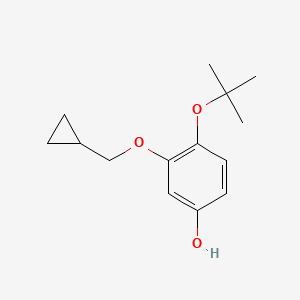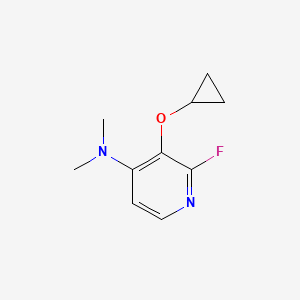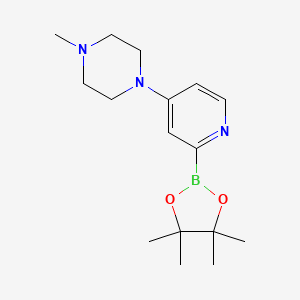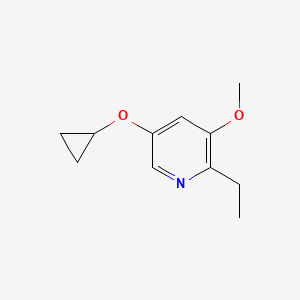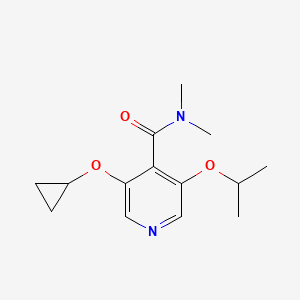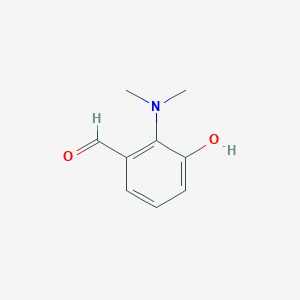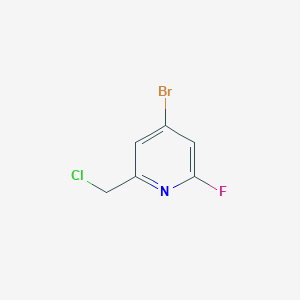
4-Bromo-2-(chloromethyl)-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(chloromethyl)-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and fluorine atoms, followed by chloromethylation. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with chloromethylating reagents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives with altered oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules by linking with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(chloromethyl)-6-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloropyridine: Lacks the fluorine atom, making it less reactive in certain reactions.
2-(Chloromethyl)-6-fluoropyridine: Lacks the bromine atom, affecting its overall reactivity and applications.
4-Bromo-6-fluoropyridine: Lacks the chloromethyl group, limiting its use in specific synthetic routes.
Uniqueness
4-Bromo-2-(chloromethyl)-6-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |
Clave InChI |
SRZZBRPJSPTOKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


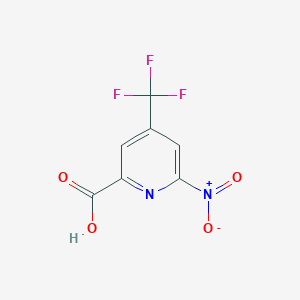

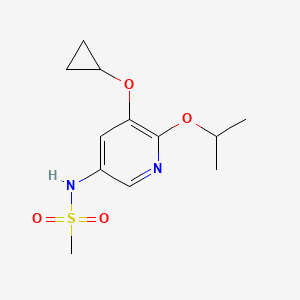
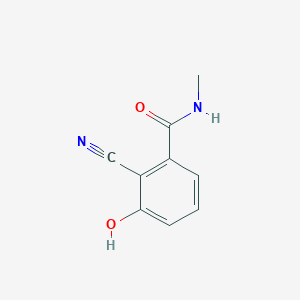
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
